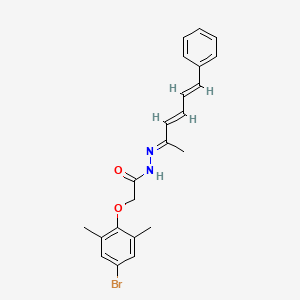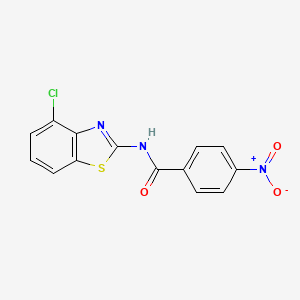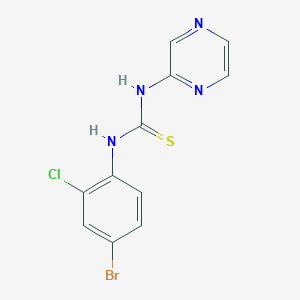
2-oxo-2-phenylethyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 3-phenylacrylate, also known as Cinnamyl acrylate, is an organic compound that is widely used in scientific research. It is a colorless liquid that has a sweet, floral scent. Cinnamyl acrylate is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate is not fully understood. However, it is believed to act as a ligand for certain proteins and enzymes. It may also interact with cell membranes and affect their properties.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl 3-phenylacrylate acrylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.
Advantages and Limitations for Lab Experiments
2-oxo-2-phenylethyl 3-phenylacrylate acrylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate in scientific research. One area of interest is the development of new drugs based on the structure of 2-oxo-2-phenylethyl 3-phenylacrylate acrylate. Another area of interest is the study of its effects on different cell types, such as cancer cells and stem cells. It may also be useful in the development of new materials, such as polymers and coatings. Finally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
In conclusion, 2-oxo-2-phenylethyl 3-phenylacrylate acrylate is a versatile compound that has many applications in scientific research. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Its biochemical and physiological effects are still being studied, and there are many future directions for its use in various fields of research.
Synthesis Methods
2-oxo-2-phenylethyl 3-phenylacrylate acrylate can be synthesized by the reaction of cinnamyl alcohol and acryloyl chloride in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of the reaction is usually high, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
2-oxo-2-phenylethyl 3-phenylacrylate acrylate is used in various fields of scientific research. In organic chemistry, it is used as a starting material for the synthesis of other compounds. It is also used as a building block for the preparation of polymers and copolymers. In biochemistry, it is used as a probe to study enzyme kinetics and protein-ligand interactions. In pharmacology, it is used to study the mechanism of action of drugs and to develop new drugs.
properties
IUPAC Name |
phenacyl (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFJJJVOBXFUAG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-phenylethyl (2E)-3-phenylprop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)


![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)



![2,4-dichloro-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5808838.png)
![1-{2-[(2-cyanophenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5808845.png)